Pyriminobac-methyl
Overview
Description
“Pyriminobac-methyl” is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Pyriminobac-methyl, also known as Prosper or (E)-PYRIMINOBAC-METHYL, is a pyrimidine benzoic acid esters herbicide . It has a high potential as a weedicide . Let’s delve into the details of its mechanism of action.
Target of Action
The primary target of this compound is the plant enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids in plants .
Mode of Action
This compound acts by inhibiting the activity of ALS . This inhibition prevents the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth . As a result, the weed’s cellular division is inhibited, causing the weed to stop growing and eventually whiten and die .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the weed . This deficiency halts protein synthesis, inhibiting cell division and growth, and ultimately leading to the death of the weed .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its adsorption, desorption, degradation, and leaching behaviors, have been studied in agricultural soils . The compound exhibits first-order kinetics in degradation, with a half-life ranging between 37.46 and 66.00 days depending on environmental conditions . The high leaching ability and desorption capacity of this compound are accompanied by a low adsorption capacity .
Result of Action
The result of this compound’s action is the cessation of growth and eventual death of the weed . The weed whitens and dies due to the inhibition of cell division and growth caused by the disruption of branched-chain amino acid biosynthesis .
Action Environment
The action of this compound is influenced by environmental factors such as soil type and conditions . The organic matter content, cation exchange capacity, and soil clay content are the main components responsible for the observed leaching rates . The compound degrades easily, has a high adsorption affinity, and a low mobility in certain soils, resulting in a low contamination risk for groundwater systems . In other soils, this compound degrades slowly due to a low adsorption affinity and moderate mobility, which results in a high contamination risk for groundwater systems .
Biochemical Analysis
Biochemical Properties
Pyriminobac-methyl plays a significant role in biochemical reactions, particularly in inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the death of target weeds. The interaction between this compound and ALS is characterized by the binding of the herbicide to the enzyme’s active site, preventing its normal function .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The disruption of these processes leads to the accumulation of toxic intermediates, ultimately causing cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of upstream metabolites and a deficiency in essential amino acids, disrupting cellular function and leading to the death of the target organism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits first-order degradation kinetics, with a half-life ranging from 37.46 to 66.00 days depending on environmental conditions. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of microorganisms. Long-term exposure to this compound can lead to persistent inhibition of acetolactate synthase and prolonged disruption of cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects such as enzyme inhibition, disruption of metabolic pathways, and potential toxicity. The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own degradation and the biosynthesis of branched-chain amino acids. The compound undergoes photoisomerization and metabolic degradation in paddy fields, with its main metabolites formed through consecutive first-order reactions. These metabolic pathways are crucial for understanding the environmental fate and ecological impact of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s mobility in soils is influenced by its adsorption and desorption properties, which vary depending on soil type. In plant tissues, this compound is likely transported via the xylem and phloem, accumulating in specific tissues where it exerts its herbicidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where acetolactate synthase is located. The compound’s activity is influenced by its ability to reach and bind to the enzyme within these organelles. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Pyriminobac-methyl” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the reaction of precursor compounds under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The intermediate products are then purified and subjected to further reactions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants. Advanced techniques like distillation, crystallization, and chromatography are employed to purify the compound and ensure its quality meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“Pyriminobac-methyl” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenation and nitration are common substitution reactions involving reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of halogenated or nitrated derivatives.
Scientific Research Applications
“Pyriminobac-methyl” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: “this compound” is employed in biochemical assays and as a probe for studying cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-KEBDBYFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058307 | |
Record name | Pyriminobac-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyriminobac-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147411-69-6, 136191-64-5 | |
Record name | Pyriminobac-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyriminobac-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriminobac-methyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriminobac-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIMINOBAC-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyriminobac-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 - 106 °C | |
Record name | Pyriminobac-methyl | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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